2-phenyl-N-(4-propan-2-ylphenyl)acetamide
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Overview
Description
2-phenyl-N-(4-propan-2-ylphenyl)acetamide is an organic compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of a phenyl group attached to an acetamide moiety, with an additional phenyl group substituted with a propan-2-yl group. It is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4-propan-2-ylphenyl)acetamide typically involves the reaction of 2-phenylacetic acid with 4-(propan-2-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include distillation, crystallization, and filtration to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(4-propan-2-ylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or other derivatives.
Scientific Research Applications
2-phenyl-N-(4-propan-2-ylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as an analgesic and anticonvulsant agent.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(4-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-4-(2-phenylpropan-2-yl)aniline: Similar structure with a phenyl group substituted at the nitrogen atom.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Contains a piperazine ring instead of the propan-2-yl group.
2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide: Contains a pyrrolidine ring and dichlorophenyl group .
Uniqueness
2-phenyl-N-(4-propan-2-ylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
331435-67-7 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34g/mol |
IUPAC Name |
2-phenyl-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-13(2)15-8-10-16(11-9-15)18-17(19)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,18,19) |
InChI Key |
OLSHDMVCBFJOPM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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